1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of sulfonyl pyrroles. This compound is characterized by the presence of a phenylsulfonyl group attached to a pyrrole ring, which is further substituted with a carboxylic acid group at the third position. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Target of Action
1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid, also known as 1-(Benzenesulfonyl)pyrrole-3-carboxylic acid, is a heterocyclic compound It’s known that the phenylsulfonyl group serves as an n-blocking and directing group in various organic syntheses .
Mode of Action
The compound interacts with its targets through the phenylsulfonyl group. This group plays a crucial role in the synthesis of various derivatives. For instance, it may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .
Biochemical Pathways
The compound’s role in the synthesis of various derivatives suggests it may influence several biochemical pathways, particularly those involving nitrogen nucleophiles .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in the synthesis of various derivatives. For instance, the synthesis of sulfonamide derivatives could potentially influence cellular processes involving nitrogen nucleophiles .
Biochemical Analysis
Biochemical Properties
1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide derivatives. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid via lithiation . Additionally, it can react with nitrogen nucleophiles to form sulfonamide derivatives . These interactions highlight the compound’s utility in modifying and directing biochemical pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The phenylsulfonyl group can act as a blocking and directing group, facilitating the formation of new chemical bonds and influencing enzyme activity . This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in gene expression and cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can influence metabolic flux and metabolite levels by acting as a substrate or inhibitor of specific enzymes. For example, it can participate in the synthesis of boronic acid derivatives, which are important intermediates in organic synthesis . These interactions highlight the compound’s role in modulating metabolic pathways and influencing cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid typically involves the lithiation of 1-(phenylsulfonyl)pyrrole, followed by subsequent reactions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-(phenylsulfonyl)pyrrole-2-boronic acid. These intermediates are then subjected to further reactions under controlled conditions to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Lithiation: Using strong bases like n-butyllithium for deprotonation.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions include various substituted pyrroles and sulfonamide derivatives .
Scientific Research Applications
1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(Phenylsulfonyl)pyrrole: Lacks the carboxylic acid group, making it less versatile in certain reactions.
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid: Contains an indole ring instead of a pyrrole ring, leading to different chemical properties and applications.
Uniqueness: 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of both the phenylsulfonyl and carboxylic acid groups, which provide a combination of reactivity and functionality not found in many other compounds .
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c13-11(14)9-6-7-12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNLMKHSUAPNMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569113 |
Source
|
Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134439-96-6 |
Source
|
Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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